REACTION_CXSMILES
|
[N+:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])([O-:3])=[O:2].C(N(CC)C(C)C)(C)C.[CH:19]([O:26][CH2:27][CH3:28])([O:23][CH2:24][CH3:25])OCC.C(=O)(O)[O-].[Na+]>ClCCl.[Ti](Cl)(Cl)(Cl)Cl.C(O)C>[CH2:27]([O:26][CH:19]([O:23][CH2:24][CH3:25])[CH:4]([N+:1]([O-:3])=[O:2])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:28] |f:3.4|
|
Name
|
Ethyl nitroacetate
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was held at −10° C.
|
Type
|
CUSTOM
|
Details
|
was held at −10° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 1.25 hours
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was held at −10° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
STIRRING
|
Details
|
Mixture was stirred vigorously for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
Organic solvents were removed from the mixture by roto-vap
|
Type
|
ADDITION
|
Details
|
Residue was treated with ethyl acetate and celite
|
Type
|
FILTRATION
|
Details
|
Slurry was filtered over celite
|
Type
|
CUSTOM
|
Details
|
Filtrate layers were separated
|
Type
|
EXTRACTION
|
Details
|
Aqueous phase was back extracted twice with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)[N+](=O)[O-])OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |